molecular formula C24H32O4 B1664961 Acequinocyl CAS No. 57960-19-7

Acequinocyl

Cat. No. B1664961
CAS RN: 57960-19-7
M. Wt: 384.5 g/mol
InChI Key: QDRXWCAVUNHOGA-UHFFFAOYSA-N
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Description

Acequinocyl, also known as Kanemite, is an acaricide . It is effective against all mite development stages on various crops such as ornamentals, top fruit, and others . It is not highly soluble in water but is highly soluble in most organic solvents .


Molecular Structure Analysis

The chemical formula of Acequinocyl is C24H32O4 . Its molecular weight is 384.52 . The structure does not exhibit isomerism .


Chemical Reactions Analysis

Acequinocyl and its metabolite hydroxyacequinocyl are stable in the presence of formic acid at low temperatures . They can be extracted from solid food samples using acetonitrile containing 0.5% (v/v) formic acid .


Physical And Chemical Properties Analysis

Acequinocyl is a yellowish crystalline powder . It has a melting point of 59.6°C . It is not highly soluble in water but is highly soluble in most organic solvents . It is volatile, not expected to leach to groundwater, and tends not to persist in soil or aquatic systems .

Scientific Research Applications

Resistance and Cross-Resistance in Mites

  • Acequinocyl is a commercialized acaricide belonging to the naphthoquinone analogue group. Research focused on a laboratory-selected acequinocyl-resistant strain of the two-spotted spider mite, Tetranychus urticae, reveals insights into resistance inheritance, cross-resistance, and biochemical resistance mechanisms (Salman & Sarıtaş, 2014). Another study conducted on Tetranychus urticae showed that acequinocyl resistance, characterized by target site mutations and detoxification via cytochrome P450, indicates the role of these mechanisms in resistance development (Sugimoto & Osakabe, 2019).

Acaricide Resistance in Predatory Mites

  • Research on the predatory mite, Phytoseiulus persimilis, indicates that acequinocyl resistance is intermediately dominant and polygenic, with cytochrome P450 monooxygenase and esterase playing significant roles in resistance development (Salman, Aydınlı & Ay, 2015).

Residue Levels and Safety Assessment

  • Studies assessing residue levels of acequinocyl in citrus fruits and peppers concluded that the short- and long-term intake of acequinocyl residues, resulting from reported agricultural practices, is unlikely to present a risk to consumer health (Anastassiadou et al., 2019), (Bellisai et al., 2022).

Pesticide Production Process

  • A paper from 2001 described the development of a new industrial production process of Acequinocyl from 1, 4-naphthoquinone, outlining an efficient synthetic route for the pesticide (Suganuma, 2001).

Persistence and Degradation Studies

  • Research on the persistence and degradation behaviors of acequinocyl in perilla leaf under greenhouse conditions showed that acequinocyl and its metabolite, hydroxyacequinocyl, followed first-order kinetics in degradation, with half-lives of approximately 2.8 to 3.1 days (Na et al., 2012).

Mode of Action of Acequinocyl

  • Acequinocyl is part of a new class of acaricides that impact mitochondrial respiration, offering novel opportunities for mite control with low mammalian toxicity and environmental persistence (Dekeyser, 2005).

Risk Assessment of Residues in Food

  • A study evaluating pesticide residues in yuza fruits and tea samples in Korea, including acequinocyl, conducted risk assessments based on estimated daily intake and acceptable daily intake, indicating no significant health risks (Lee & Lee, 2012).

Safety And Hazards

Acequinocyl is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is moderately toxic to birds, fish, honeybees, and earthworms, and highly toxic to aquatic invertebrates .

Future Directions

Acequinocyl is currently being evaluated for use in the European Union . Its unique active ingredient makes it an ideal member of resistance management programs . It is used widely in Japan to control plant mite species and maintains excellent efficacy without any sign of developing miticide resistance .

properties

IUPAC Name

(3-dodecyl-1,4-dioxonaphthalen-2-yl) acetate
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InChI

InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRXWCAVUNHOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C
Source PubChem
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Molecular Formula

C24H32O4
Source PubChem
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DSSTOX Substance ID

DTXSID8034297
Record name Acequinocyl
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Molecular Weight

384.5 g/mol
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Physical Description

Yellowish solid; [Merck Index]
Record name Acequinocyl
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Solubility

In water, 6.69X10-3 mg/L at 20 °C, Solubility in n-hexane 44 g/L, toluene 450 g/L, dichloromethane 620 g/L, acetone 220 g/L, methanol 7.8 g/L, and dimethylformamide 190 g/L.
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Density

1.15 at 25 °C, Relative density = 1.04 /End-use product/
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Vapor Pressure

0.00000001 [mmHg], 1.27X10-8 mm Hg at 25 °C
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Mechanism of Action

The de-acetylated metabolite of acequinocyl, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, strongly inhibits respiration in complex III of insect mitochondria. Compounds in this class have long been known to be complex III inhibitors in vertebrate systems. Structurally they resemble ubiquinone and they bind at the Qo center, probably competing with ubiquinone for this site. ... Their inhibitory potency depends on their lipophilicity and the optimal alkyl chain length is reached with the undecyl group.
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Product Name

Acequinocyl

Color/Form

Pale yellowish flake

CAS RN

57960-19-7
Record name Acequinocyl
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Record name Acequinocyl
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Record name 1,4-Naphthalenedione, 2-(acetyloxy)-3-dodecyl
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Record name ACEQUINOCYL
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Melting Point

59.6 °C
Record name ACEQUINOCYL
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Synthesis routes and methods I

Procedure details

A mixture of 2.0 parts of 2-n-dodecyl-3-hydroxy-1,4-naphthoquinone, 0.81 parts of triethylamine, 0.63 parts of acetyl chloride and 50 parts of methylene chloride was stirred at room temperature for 30 hours. The resulting mixture was distributed between methylene chloride and water. The methylene chloride layer was separated, dried over magnesium sulfate, then filtered and evaporated under reduced pressure. The residue was crystallized from petroleum ether (b.p. 30°-60°) to give 1.2 parts of 3-acetoxy-2-n-dodecyl-1,4-naphthoquinone, m.p. 57°-58° C.
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Synthesis routes and methods II

Procedure details

First, 0.60 g (4.4 mmoles) of ZnCl2 was dissolved in 20 mL of THF, and 6.30 g (4.39 mmoles, 0.697 mmoles/g) of dodecyl MgBr was added dropwise. After stirring for 15 minutes, this Zn reagent was added dropwise to 1.00 g (4.0 mmoles) of 2-acetoxy-3-chloro-1,4-naphthoquinone in 50 mL of THF. The mixture was stirred overnight and then poured into 100 mL of NH4Cl solution, extracted with 3×100 mL of ether, dried over MgSO4, filtered, and solvent was removed. The residue was flash-chromatographed to give 2-dodecyl-3-chloro-1,4-naphthoquinone and 2-dodecyl-3-acetoxy-1,4-naphthoquinone. The dodecylchloro derivative was recrystallized from hot ethanol; 0.217 g (0.603 mmoles, 15%). The dodecylacetoxy derivative was further purified by preparative TLC; 0.079 g (0.21 mmoles, 5%) mp: 49° to 51° C. (lit: 57° to 58° C.). 1H NMR (CDCl3, δ): 8.3 (m, 2H), 7.75 (m, 2H), 2.58 (m, 2H), 2.40 (s, 3H), 1.30 (br s, 20H), 0.9 (m, 3H). IR (CHCl3, cm-1): 2935s, 2860m, 1775s, 1679s, 1670sh, 1640m, 1600 m.
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dodecyl MgBr
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,390
Citations
DH Kim, JS Byun, KH Kim, MJ Lee, YJ Bae… - 한국농약과학회학술 …, 2021 - dbpia.co.kr
This study analyzed the ADI (Acceptable Daily Intake) of the toxicity assessment report on 100 pesticides, including 50 insecticides, 27 bactericides, 18 herbicides, and 5 other …
Number of citations: 0 www.dbpia.co.kr
SM Fotoukkiaii, Z Tan, W Xue… - Pest Management …, 2020 - Wiley Online Library
… but not acequinocyl, whereas a strain with G126S + A133T displayed high levels of acequinocyl … Bifenazate and acequinocyl resistance were inherited maternally, providing strong …
Number of citations: 44 onlinelibrary.wiley.com
F Ardeshir, GA Akbarzadeh-shoukat… - Applied Plant …, 2022 - plant.iauvaramin.ac.ir
… On the 21st day after spraying, spirodiclofen and acequinocyl (1 … acequinocyl 1.25 ml/l and phenazaquin treatments were similar (100%) on day 3. The results showed that acequinocyl …
Number of citations: 2 plant.iauvaramin.ac.ir
SI Kim, HN Koo, Y Choi, B Park… - Journal of economic …, 2019 - academic.oup.com
… Therefore, further studies are needed to validate acequinocyl resistance mechanism. … acequinocyl resistance in LSAR16 populations of T. urticae that were selected with acequinocyl for …
Number of citations: 17 academic.oup.com
N Sugimoto, M Osakabe - Applied entomology and zoology, 2019 - Springer
… Acequinocyl and bifenazate are acaricides that inhibit mitochondrial respiratory chain complex III. To analyze acequinocyl … laboratory selection with acequinocyl to a Japanese field …
Number of citations: 11 idp.springer.com
S Yorulmaz Salman, E Sarıtaş - International Journal of Acarology, 2014 - Taylor & Francis
Acequinocyl is the only commercialized acaricide of the naphthoquinone analogue group. To develop strategies to minimize resistance, a laboratory-selected acequinocyl-resistant …
Number of citations: 22 www.tandfonline.com
P Van Nieuwenhuyse, T Van Leeuwen… - Pest Management …, 2009 - Wiley Online Library
… Since bifenazate, acequinocyl and fluacrypyrim might have a … to acequinocyl and fluacrypyrim. The authors have determined cross-resistance patterns to fluacrypyrim and acequinocyl in …
Number of citations: 132 onlinelibrary.wiley.com
E Puchalska, M Piotrowska - Communications in Biometry & Crop …, 2016 - agrobiol.sggw.pl
… Acequinocyl proved to be highly toxic to T. pyri females from U-… to estimate global effect of acequinocyl on S-population of T. … effect of acequinocyl on T. pyri survival and reproduction. …
Number of citations: 4 agrobiol.sggw.pl
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… and revise its conclusion on acequinocyl. The peer review … adopt a conclusion on whether acequinocyl can be expected to … of the representative uses of acequinocyl as an acaricide on …
Number of citations: 0 efsa.onlinelibrary.wiley.com
L Kim, GH Choi, HH Noh, TG Kim, DS Choi, KS Kyung… - 2021 - researchsquare.com
… of fenpyroximate, acequinocyl, 83 and acequinocyl-OH during the growth of butterburs. This study aimed 1) to understand the field dissipation pattern of acequinocyl, acequinocyl- 85 …
Number of citations: 2 www.researchsquare.com

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